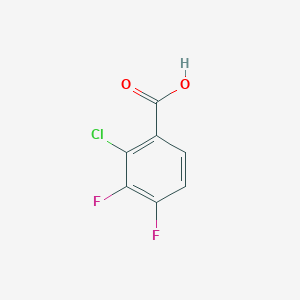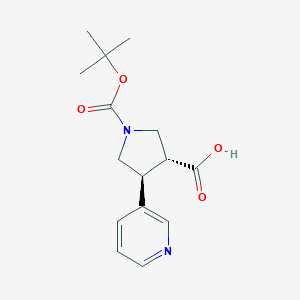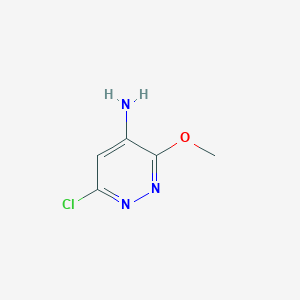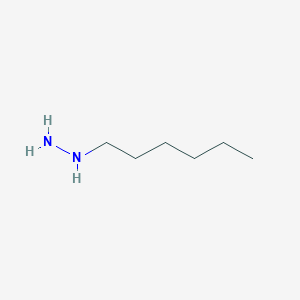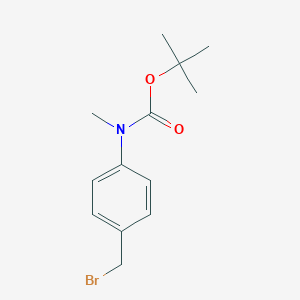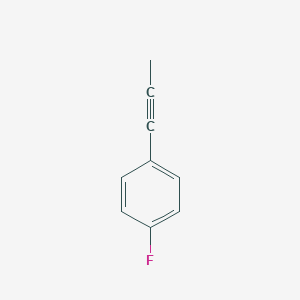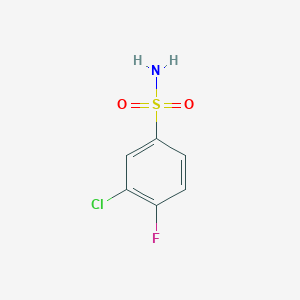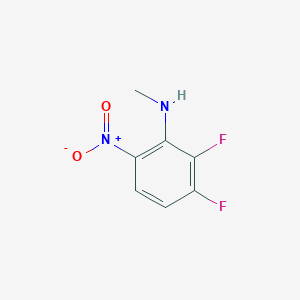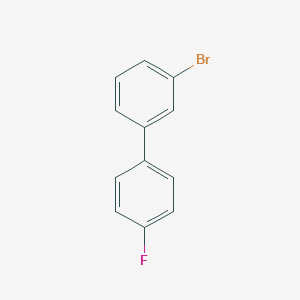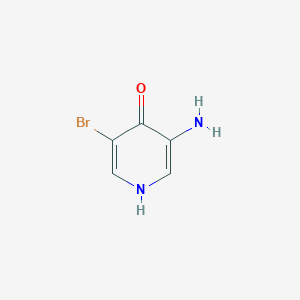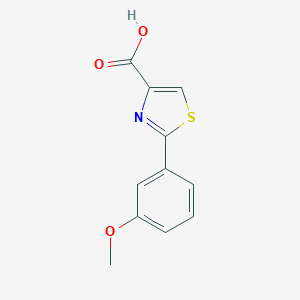
Benzyl 2-(methylamino)ethylcarbamate
概要
説明
Benzyl 2-(methylamino)ethylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first introduced in 1956 and has since become one of the most popular insecticides in the world due to its broad-spectrum activity and low mammalian toxicity. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various agricultural, residential, and commercial settings.
作用機序
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.
生化学的および生理学的効果
Carbaryl has been shown to cause a range of biochemical and physiological effects in insects and other pests. These effects include inhibition of acetylcholinesterase activity, disruption of neurotransmitter function, and alteration of ion channel activity. In addition, Benzyl 2-(methylamino)ethylcarbamate has been shown to affect the metabolism of various enzymes, including cytochrome P450, which is involved in the detoxification of xenobiotics.
実験室実験の利点と制限
Carbaryl is a widely used insecticide that has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a broad-spectrum activity that makes it useful for controlling a wide range of pests. However, Benzyl 2-(methylamino)ethylcarbamate also has several limitations, including its potential toxicity to non-target organisms, its short half-life in the environment, and its limited efficacy against certain pests.
将来の方向性
There are several future directions for research on Benzyl 2-(methylamino)ethylcarbamate and its use as an insecticide. These include the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact, the identification of new targets for insecticide development, and the evaluation of its potential effects on human health and the environment. Additionally, there is a need for further research on the mechanisms of resistance to Benzyl 2-(methylamino)ethylcarbamate and other insecticides, as well as the development of new strategies for managing insecticide resistance.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to evaluate its toxicity, mode of action, and potential environmental impacts. Carbaryl has also been used as a model compound for the development of new insecticides and pesticides.
特性
CAS番号 |
180976-11-8 |
|---|---|
製品名 |
Benzyl 2-(methylamino)ethylcarbamate |
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
benzyl N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14) |
InChIキー |
MJBYFHHGDZWPJP-UHFFFAOYSA-N |
SMILES |
CNCCNC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CNCCNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

